molecular formula C16H17N5O2S B2527570 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1207059-88-8

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2527570
CAS No.: 1207059-88-8
M. Wt: 343.41
InChI Key: RBVHKFZUUIUQEU-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cyclizations

Research has demonstrated the synthesis and cyclization of related cyanoacetamides and their derivatives, leading to the formation of compounds with potential biological activities. For instance, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and their reactions to form heterocyclic products have been explored. These reactions often result in the formation of compounds that could have applications in drug discovery due to their unique structural features and potential biological activities (Chigorina et al., 2019).

Antimicrobial and Antitumor Activity

Compounds derived from cyanoacetamide have shown promising antimicrobial and antitumor activities. For example, novel pyrimidiopyrazole derivatives were synthesized, demonstrating significant in vitro antitumor activity against specific cancer cell lines. These findings suggest the potential for developing new therapeutic agents based on these structural frameworks (Fahim et al., 2019).

Antimycobacterial Activity

The synthesis of nicotinic acid hydrazide derivatives and their screening for antimicrobial and antimycobacterial activities highlight the potential of these compounds in combating infectious diseases. This research avenue is crucial for developing new treatments against resistant strains of bacteria (R.V.Sidhaye et al., 2011).

Heterocyclic Chemistry Applications

Cyanoacetamide is a versatile intermediate in heterocyclic chemistry, facilitating the synthesis of various benzothiophenes, pyrazoles, and other heterocyclic compounds. These compounds have been evaluated for their antitumor and antioxidant activities, providing insights into their potential therapeutic applications (Bialy & Gouda, 2011).

Molecular Docking and DFT Study

The molecular docking and density functional theory (DFT) studies of synthesized compounds offer insights into their potential binding mechanisms and stability, contributing to the design of compounds with enhanced biological activities. Such studies are foundational in the drug development process, guiding the synthesis of more effective therapeutic agents (Gouda et al., 2010).

Mechanism of Action

Target of Action

The primary targets of this compound are the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound acts as a potent and selective inhibitor of JNK2 and JNK3 kinases . It binds to these kinases, thereby inhibiting their activity. This results in a decrease in the phosphorylation of downstream targets, ultimately affecting the cellular processes controlled by these kinases.

Result of Action

The compound causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This is accompanied by a decrease in the number of cells in other phases of the cell cycle, particularly the G0/G1 phase . This suggests that the compound may have potential anti-cancer properties, as it appears to inhibit cell proliferation.

Biochemical Analysis

Biochemical Properties

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with tubulin, where the compound inhibits tubulin polymerization by binding to the colchicine site of tubulin . This interaction leads to the disruption of microtubule dynamics, which is crucial for cell division and other cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound induces cell cycle arrest in the G2/M phase, leading to apoptotic cell death . This effect is dose-dependent and has been observed in several cancer cell lines. Additionally, the compound influences cell signaling pathways and gene expression, further contributing to its cytotoxic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization . This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, although the extent of these effects may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, some of which retain biological activity and contribute to the overall effects of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its localization to target sites. The distribution of the compound is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . The compound may also localize to other cellular compartments, such as the nucleus, depending on its interactions with specific targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s activity and function.

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,4-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-9-7-20(3)19-14(9)15(23)18-16-12(6-17)11-4-5-21(10(2)22)8-13(11)24-16/h7H,4-5,8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVHKFZUUIUQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.